molecular formula C25H23FN4O5 B3397879 N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1021225-92-2

N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3397879
CAS No.: 1021225-92-2
M. Wt: 478.5 g/mol
InChI Key: JELCUFBXKSRFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a pyridinone core. The pyridinone ring is substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety and methyl groups at positions 4 and 6 (Figure 1). The 1,2,4-oxadiazole ring is a common pharmacophore known to enhance metabolic stability and binding affinity in drug design, while the fluorine atom on the phenyl group may influence electronic properties and lipophilicity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-14-11-15(2)30(13-21(31)27-19-10-9-18(33-3)12-20(19)34-4)25(32)22(14)24-28-23(29-35-24)16-5-7-17(26)8-6-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELCUFBXKSRFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a core pyridinone-acetamide scaffold with several analogs, but substituent variations significantly alter its properties. Key comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) ChemSpider ID
Target Compound 2,4-dimethoxyphenyl; 4-fluorophenyl-oxadiazole; 4,6-dimethylpyridinone 479.47 Not Provided
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl}-N-(4-isopropylphenyl)acetamide 4-chlorophenyl-oxadiazole; 4-isopropylphenyl 489.98 MFCD27155572
N-(2,4-difluorophenyl)-2-{[3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]thio}acetamide Thieno-pyrimidinyl; 2,4-difluorophenyl; thioether linkage 423.47 577962-34-6
N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide Dichlorophenoxy; triazolinone; pyridinyl 476.31 1795409-06-1

Key Observations :

  • Heterocycle Variations: Substituting the oxadiazole ring with a thieno-pyrimidinyl system () introduces sulfur, which could affect electronic density and hydrogen-bonding capacity .
  • Linkage Diversity : The thioether linkage in contrasts with the oxadiazole’s oxygen-rich structure, possibly influencing metabolic stability .
Physicochemical Properties

NMR studies () highlight that minor substituent changes, such as replacing methoxy with isopropyl groups (), alter chemical shifts in regions critical to molecular interactions (e.g., regions A and B in pyridinone derivatives). These shifts correlate with changes in the chemical environment, affecting solubility and reactivity . For example, the 2,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to the 4-isopropylphenyl group in due to increased polarity .

Bioactivity and Pharmacological Potential
  • Antimicrobial Activity: Thieno-pyrimidinyl acetamides () exhibit marked antimicrobial properties, attributed to sulfur-containing heterocycles disrupting bacterial membranes .
  • Kinase Inhibition : Fluorophenyl-oxadiazole derivatives (e.g., ) are associated with kinase inhibition due to the oxadiazole’s ability to mimic adenine in ATP-binding pockets .
  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound may confer resistance to hydrolysis compared to ester or amide analogs, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.